molecular formula C11H15NO B2396327 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole CAS No. 127797-17-5

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2396327
CAS No.: 127797-17-5
M. Wt: 177.247
InChI Key: XZCIDTUVWRDVHS-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound with the molecular formula C10H13NO. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxyethylamine with phthalic anhydride, followed by cyclization to form the isoindole ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindoles and isoindoline derivatives, which have significant applications in medicinal chemistry and materials science .

Scientific Research Applications

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Isoindole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: These compounds have shown promise in the development of new drugs for treating cancer, neurological disorders, and infectious diseases.

    Industry: They are used in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole is unique due to the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Biological Activity

1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structural features facilitate interactions with various biological targets, leading to diverse therapeutic effects.

Structural Characteristics

The compound features an isoindole core, a methoxyethyl side chain, and a dioxo group. These components contribute to its biological reactivity and interaction with macromolecules such as proteins and enzymes.

Structural Feature Description
Isoindole CoreProvides a scaffold for biological activity
Methoxyethyl GroupEnhances solubility and bioavailability
Dioxo GroupParticipates in nucleophilic reactions

The mechanism of action of this compound involves its binding to specific molecular targets, which can modulate enzyme activity and cellular signaling pathways. This modulation can lead to various biological effects, including:

  • Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
  • Antimicrobial Effects : Potential inhibition of microbial growth through interaction with bacterial enzymes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and arresting the cell cycle.

  • Cell Lines Tested :
    • Caco-2 (colon cancer)
    • HCT-116 (colorectal cancer)

In these studies, the compound demonstrated an IC50 value indicating effective concentration levels for inhibiting cancer cell growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones comparable to standard antibiotics like gentamicin.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on colorectal cancer cell lines.
    • Findings : The compound significantly reduced cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
  • Study on Antimicrobial Effects :
    • Objective : To assess the effectiveness against common bacterial strains.
    • Findings : Demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to conventional treatments.

Research Findings

Recent studies have focused on elucidating the specific molecular targets of this compound. The compound's interactions with cyclooxygenase (COX) enzymes have been particularly noted, suggesting anti-inflammatory properties alongside its anticancer activity.

Summary of Findings

Activity Type Target/Effect Reference Study
AnticancerInduction of apoptosis in Caco-2 cells
AntimicrobialInhibition against S. aureus and E. coli
Anti-inflammatoryCOX inhibition leading to reduced inflammation

Properties

IUPAC Name

1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-7-6-11-10-5-3-2-4-9(10)8-12-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCIDTUVWRDVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1C2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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